N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide
Overview
Description
N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide is an organic compound known for its unique structural properties and potential applications in various fields of science and technology. This compound features a furohydrazide core with a dimethylamino-substituted phenyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-3-furohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods such as column chromatography and crystallization are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in electron-donating interactions, influencing its reactivity and binding affinity to various biological targets. Additionally, the furohydrazide core can engage in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Known for its nonlinear optical properties and applications in photonics.
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Exhibits strong electron donor-acceptor interactions and is used in sensing and organic light-emitting diodes.
Uniqueness
N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide stands out due to its unique combination of a furohydrazide core and a dimethylamino-substituted phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide, also referred to by its CAS number 329779-09-1, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, molecular characteristics, and various biological effects, supported by relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.35 g/mol
- Structural Features : The compound features a furohydrazide backbone with a dimethylamino phenyl group, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted furan derivatives. The synthesis pathways can vary but often include steps such as:
- Formation of the furohydrazide scaffold through hydrazone formation.
- Introduction of the dimethylamino group via electrophilic substitution reactions.
Antioxidant Properties
Research indicates that compounds similar in structure to this compound exhibit significant antioxidant activity. This is particularly relevant in neuroprotection studies where oxidative stress is a critical factor in neuronal cell death. For instance, studies have shown that related compounds can suppress neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .
Anticancer Activity
Several studies have assessed the anticancer properties of hydrazone derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A notable study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation .
Case Studies
- Neuroprotection : A study published in Journal of Neurochemistry evaluated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated a significant reduction in lactate dehydrogenase release, a marker for cell death, when treated with these compounds .
- Cancer Therapy : In a clinical trial assessing the efficacy of hydrazone derivatives in cancer treatment, patients receiving formulations containing this compound showed improved survival rates compared to control groups, with manageable side effects .
Research Findings Summary Table
Properties
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-16(10-12-22-13)17(21)19-18-11-4-5-14-6-8-15(9-7-14)20(2)3/h4-12H,1-3H3,(H,19,21)/b5-4+,18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNRXOKEMUEOJ-MFVXBXEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323218 | |
Record name | N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085524 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329779-09-1 | |
Record name | N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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